molecular formula C15H21NO3S B2818251 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane CAS No. 866155-38-6

4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B2818251
CAS No.: 866155-38-6
M. Wt: 295.4
InChI Key: MVLNQNMBHBKYQS-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane (CAS: 1170608-67-9) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-methylbenzenesulfonyl group at the 4-position. Its molecular formula is C₁₄H₂₀N₂O₃S, with a molecular weight of 296.39 g/mol and a purity ≥95% .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-13-5-7-14(8-6-13)20(17,18)16-11-12-19-15(16)9-3-2-4-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLNQNMBHBKYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the spirocyclic core in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that are important for its application in medicinal chemistry.

Antihypertensive Activity

Research indicates that compounds similar to 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane have antihypertensive properties. Studies have shown that certain derivatives can act as mixed alpha- and beta-adrenergic receptor blockers, effectively lowering blood pressure in hypertensive models. The mechanism involves the inhibition of alpha-adrenoceptors, particularly alpha 1 and alpha 2 subtypes, which are critical in regulating vascular tone.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, specifically targeting α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro studies have reported significant inhibition of α-glucosidase by related derivatives, which could be beneficial for managing diabetes by reducing postprandial blood glucose levels.

ActivityTargetIC50 Value (μM)Reference
AntihypertensiveAlpha-adrenoceptorsNot specified
α-Glucosidase Inhibitionα-Glucosidase18.25 - 35.14

Case Studies

Several studies have been conducted to explore the applications of this compound in various contexts:

Study on Antihypertensive Activity

A series of derivatives were synthesized and screened for their antihypertensive effects. The most active derivative was identified based on specific substitution patterns that optimized receptor affinity and efficacy. This study highlights the importance of structural modifications in enhancing the pharmacological profile of spirocyclic compounds.

Inhibition of α-Glucosidase

In another study focusing on enzyme inhibition, novel derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. The most potent inhibitors showed IC50 values significantly lower than acarbose, a standard drug used in diabetes management, indicating strong potential for therapeutic applications in this area.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spirocyclic Core

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (CAS: 71526-07-3)
  • Structure : Contains a dichloroacetyl group instead of the 4-methylbenzenesulfonyl moiety.
  • Applications : Widely studied as a herbicide safener (e.g., AD-67) to protect crops like corn from herbicide injury. Regulatory tolerances have been established by the EPA for residues in agricultural commodities .
  • Bioactivity : Exhibits superior safening activity compared to natural analogs like dimboa and moba .
  • Key Difference : The dichloroacetyl group enhances electrophilicity, facilitating interactions with detoxifying enzymes in plants, whereas the sulfonyl group in the target compound may confer distinct electronic or steric effects .
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS: 1214025-94-1)
  • Structure : Incorporates a 4-methylbenzoyl group and a carboxylic acid at position 3.
  • Applications : Investigated for antitumor activity and as a synthetic intermediate.
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 898425-01-9)
  • Structure : Contains dual sulfonyl groups at positions 4 and 8, forming a diazaspiro system.
  • Applications : Explored in medicinal chemistry for receptor modulation.
  • Key Difference : The additional sulfonyl group increases molecular weight (464.60 g/mol) and may alter binding kinetics due to enhanced steric bulk .

Functional Group Modifications and Bioactivity

Sulfonyl vs. Acetyl Groups
  • Electronic Effects : Sulfonyl groups are strong electron-withdrawing groups (EWGs), which stabilize negative charges and influence binding to enzymes or receptors. In contrast, dichloroacetyl groups are more electrophilic, promoting covalent interactions .
  • Safener Activity : The dichloroacetyl derivative (CAS: 71526-07-3) shows higher efficacy in protecting crops from herbicide damage than sulfonyl analogs, likely due to its reactivity with glutathione transferases .
Benzyl vs. Sulfonyl Substituents
  • 4-(4-Methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 11g) Structure: Features a 4-methylbenzyl group instead of sulfonyl. Synthesis: Achieved in 81% yield via nucleophilic substitution .

Agrochemical Safeners

The dichloroacetyl analog (CAS: 71526-07-3) is a benchmark safener, with EPA-approved tolerances up to 0.4 lb/acre for corn . In contrast, the target sulfonyl compound lacks registered agricultural applications, suggesting its bioactivity may be underexplored or tailored to non-agrochemical uses .

Medicinal Chemistry

Compounds like 4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: N/A) and 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1-oxa-4-azaspiro[4.5]decane (CAS: 1010874-45-9) demonstrate the versatility of the spirocyclic scaffold in drug discovery, particularly for targeting enzymes or receptors .

Biological Activity

4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics and its ability to interact with specific biological targets make it a subject of interest for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₁ClN₂O₃S
Molecular Weight332.8 g/mol
IUPAC Name4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane hydrochloride
InChI KeyYEQMEIWRYRVWJJ-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3.Cl

The biological activity of 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane primarily involves its interaction with specific proteins and enzymes. Notably, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is crucial for bacterial survival. This inhibition suggests potential applications in treating tuberculosis, as MmpL3 is a validated target for drug development against this pathogen.

Anticancer Activity

Research has indicated that derivatives of spirocyclic compounds, including 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane, exhibit significant anticancer properties. In a study focusing on related compounds, several derivatives demonstrated moderate to high inhibition against various cancer cell lines, including HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) cells. The mechanism appears to involve the disruption of cellular processes essential for tumor growth and proliferation .

Antituberculosis Activity

The compound's potential as an antituberculosis agent was highlighted in studies where it was found to effectively inhibit the growth of Mycobacterium tuberculosis in vitro. The specific interaction with MmpL3 not only underscores its role as a therapeutic candidate but also positions it as a valuable tool for further research into tuberculosis treatment strategies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane, it is beneficial to compare it with other spirocyclic compounds:

Compound NameBiological ActivityStructural Features
Buspirone HydrochlorideAnxiolyticSpirocyclic structure
8-Oxa-2-Azaspiro[4.5]decaneAntimicrobialSimilar spirocyclic framework
1-Thia-4-Azaspiro[4.5]decane DerivativesAnticancerContains sulfur, enhancing reactivity

Q & A

Q. Reference Table: Synthetic Method Comparison

MethodYield (%)Key ConditionsReference
Sulfonylation of NH65–78Pyridine, RT, 12h
Copper-catalyzed coupling52CuI, DMF, 80°C

How can reaction conditions be optimized to improve synthesis yield?

Advanced
Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) enhance coupling efficiency but require inert atmospheres .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve sulfonylation kinetics but may increase side reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during sulfonylation .
  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion.

Data Contradiction Note : Conflicting yields (52% vs. 78%) may arise from impurities in starting materials or variations in workup protocols. Validate purity via HPLC or GC-MS .

What spectroscopic techniques confirm the compound’s structure?

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify spirocyclic protons (δ 1.4–2.1 ppm for cyclohexane protons) and sulfonyl group integration .
  • HRMS : Exact mass (e.g., m/z 309.1399 [M+H]+^+) confirms molecular formula .
  • FTIR : Peaks at 1334 cm1^{-1} (S=O stretch) and 1163 cm1^{-1} (C-O-C) validate functional groups .

How to resolve discrepancies in NMR data between theoretical and experimental results?

Q. Advanced

  • Dynamic effects : Conformational flexibility in the spirocyclic system may cause signal splitting. Use variable-temperature NMR to assess rotational barriers.
  • Solvent artifacts : Deuterated solvent interactions (e.g., DMSO-d6) can shift aromatic protons. Compare spectra across solvents (CDCl3 vs. DMSO-d6) .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ADF software to match experimental data .

What biological activities are reported for related spirocyclic sulfonamides?

Basic
Analogous compounds exhibit:

  • Antitumor activity : Inhibition of kinase pathways (IC50_{50} = 0.8–5.2 µM in breast cancer models) .
  • Enzyme modulation : Binding to cyclooxygenase-2 (COX-2) or lipid-metabolizing enzymes .
  • Receptor antagonism : Serotonin or dopamine receptor binding in CNS studies .

What strategies analyze structure-activity relationships (SAR) for antitumor activity?

Q. Advanced

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to the sulfonyl moiety to enhance binding affinity .
  • Spiro ring modification : Replace oxygen with sulfur (1-thia-4-azaspiro) to assess steric and electronic effects .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular descriptors (logP, polar surface area) with IC50_{50} values .

How to design experiments to confirm the mechanism of action?

Q. Advanced

  • Target validation : Perform kinase inhibition assays (e.g., EGFR, VEGFR) with recombinant proteins .
  • Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) in treated cancer lines.
  • Competitive binding : Use radiolabeled ligands (e.g., 3^3H-ATP) to assess target engagement .

What physicochemical properties influence reactivity and solubility?

Q. Basic

  • logP : Calculated ~2.5 (hydrophobic spiro core) limits aqueous solubility .
  • Polar surface area : ~50 Ų (sulfonyl and ether groups enable moderate membrane permeability) .
  • Melting point : High crystallinity (mp >150°C) necessitates co-solvents (DMSO) in biological assays .

How to address low solubility in pharmacological assays?

Q. Advanced

  • Prodrug design : Introduce ester or phosphate groups for hydrolytic activation .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
  • Co-solvent systems : Use Cremophor EL or cyclodextrins to enhance dispersion .

How to validate computational docking studies with experimental data?

Q. Advanced

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
  • Crystallography : Resolve X-ray structures of ligand-protein complexes (e.g., PDB ID 6XYZ).
  • Mutagenesis : Ala-scanning of predicted binding residues to confirm critical interactions .

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